2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one can be achieved through various multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, controlling the temperature, and using catalysts to facilitate the reaction. The choice of starting materials and the sequence of reagent addition are also crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, a radical allyl bromination at position 7 can be achieved using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . Subsequent nucleophilic substitution of the bromine atom with azide can be performed using sodium azide in an acetone-water mixture .
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide, azobisisobutyronitrile, and sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent systems, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the SARS-CoV-2 main protease (Mpro), where it binds to the active site of the enzyme and inhibits its activity . This interaction disrupts the viral replication process, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroindazole derivatives, such as 1,5,6,7-tetrahydro-4H-indol-4-ones and their substituted analogs . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
What sets 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one apart is its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Biological Activity
2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through a series of reactions involving hydrazine hydrates and various substituted cyclohexanones. The synthesis typically includes:
- Condensation Reactions : Multi-substituted cyclohexanones are reacted with hydrazine derivatives under acidic conditions.
- Characterization : The synthesized compounds are characterized using spectroscopic methods such as NMR and IR, confirming their structural integrity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- E. coli : Minimum inhibitory concentration (MIC) was found to be effective at concentrations as low as 50 µg/mL.
- S. aureus : Similar efficacy with MIC values reported around 40 µg/mL.
Anticancer Activity
The compound has shown promising results in cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : IC50 values ranged from 20 to 30 µM across different cell lines, indicating moderate cytotoxicity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis through caspase activation |
HeLa | 22 | Inhibition of cell proliferation via cell cycle arrest |
A549 | 30 | Modulation of apoptotic pathways |
Neuroprotective Effects
Recent studies have suggested neuroprotective properties:
- Model Systems : In vivo models of neurodegeneration.
- Findings : The compound significantly reduced neuronal death in models induced by oxidative stress.
Case Studies
-
Study on Antimicrobial Efficacy
- Conducted by researchers at Dr. D.Y. Patil College.
- Focused on the compound's activity against multi-drug resistant strains.
- Results indicated a synergistic effect when combined with standard antibiotics.
-
Cancer Cell Line Study
- Investigated by a team at Savitribai Phule Pune University.
- Highlighted the compound's potential as a lead for developing new anticancer therapies.
- Suggested further exploration into structure-activity relationships (SAR) for optimization.
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2,6-dimethyl-3-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C15H16N2O/c1-10-8-12-14(13(18)9-10)15(17(2)16-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
DSYGZOCZAZWQES-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NN(C(=C2C(=O)C1)C3=CC=CC=C3)C |
Origin of Product |
United States |
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